N-(4-ethylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide
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Overview
Description
N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound features a quinazoline moiety, which is known for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary targets of N-(4-ethylphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s important to note that the interaction of a compound with its targets can lead to various changes in cellular processes, which can ultimately result in therapeutic effects .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. The compound’s interaction with its targets could potentially influence various biochemical pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties play a crucial role in determining the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Understanding these effects requires extensive research, including in vitro and in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide typically involves multiple steps. One common method starts with the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with benzylisothiocyanate, followed by cyclization of the intermediate thiourea . The resulting compound is then alkylated in the presence of alkali to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antitumor and antimicrobial activities.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one
- 3-Phenethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one
Uniqueness
N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1’-cycloheptane]-4-ylsulfanylacetamide is unique due to its specific spiro linkage and the presence of both quinazoline and cycloheptane moieties.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3OS/c1-2-18-11-13-19(14-12-18)25-22(28)17-29-23-20-9-5-6-10-21(20)26-24(27-23)15-7-3-4-8-16-24/h5-6,9-14,26H,2-4,7-8,15-17H2,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCWIGOLBFMBPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.